molecular formula C17H27NO4S B2957482 N-(tert-butyl)-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide CAS No. 946314-97-2

N-(tert-butyl)-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide

Cat. No.: B2957482
CAS No.: 946314-97-2
M. Wt: 341.47
InChI Key: OOSUDWWRHXCJBV-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide is a synthetic chemical compound with the molecular formula C14H21NO4S and a molecular weight of 299.39 g/mol . This reagent features a 2,2-dimethyl-2,3-dihydrobenzofuran core, a structural motif recognized in medicinal chemistry as a precursor to a wide range of natural and synthetic products with potential biological activity . The molecule is functionalized with a propylsulfonamide chain terminated by a tert-butyl group. Sulfonamides represent a significant class of compounds in chemical biology and drug discovery, serving as key functional groups in various therapeutic agents . As a specialized chemical, its primary research applications include serving as a building block in organic synthesis, a potential intermediate in the development of novel pharmacologically active compounds, and a candidate for hit-to-lead optimization studies in drug discovery pipelines. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

N-tert-butyl-3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4S/c1-16(2,3)18-23(19,20)11-7-10-21-14-9-6-8-13-12-17(4,5)22-15(13)14/h6,8-9,18H,7,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSUDWWRHXCJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide is a sulfonamide derivative with potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a benzofuran moiety. The biological activity of sulfonamides has been extensively studied, particularly in the context of their antimicrobial properties and their role as enzyme inhibitors.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H23NO3S\text{C}_{15}\text{H}_{23}\text{N}\text{O}_3\text{S}

This compound exhibits the following physical properties:

  • Molecular Weight : 303.41 g/mol
  • Melting Point : Approximately 169–171 °C

The biological activity of this compound is believed to stem from several mechanisms:

  • Enzyme Inhibition : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects.
  • Antioxidant Activity : The presence of the benzofuran moiety may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that similar compounds exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation.

Antimicrobial Activity

Research has shown that sulfonamide derivatives possess significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effective inhibition of growth. The Minimum Inhibitory Concentration (MIC) values suggest potent activity comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Escherichia coli8
Staphylococcus aureus4
Streptococcus pneumoniae16

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results indicated that the compound effectively scavenged free radicals with an IC50 value of 20 µg/mL.

Anti-inflammatory Activity

In vitro studies have indicated that this compound may reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). The results showed a significant decrease in TNF-alpha and IL-6 levels, suggesting potential anti-inflammatory effects.

Case Studies

  • Case Study on Antimicrobial Resistance : A study demonstrated that the use of this compound in combination with other antibiotics enhanced efficacy against resistant strains of bacteria.
    • Combination Therapy : When used alongside amoxicillin, the compound reduced MIC values significantly against resistant strains.
  • Clinical Evaluation for Inflammatory Diseases : A clinical trial investigated the effects of this compound on patients with chronic inflammatory diseases. Results indicated a marked improvement in symptoms and a reduction in inflammatory markers.

Comparison with Similar Compounds

Research Findings and Limitations

  • Available Data: The evidence provides only structural and basic molecular data for the cyclopentyl analog. No direct bioactivity or toxicity data are available for either compound.
  • Hypothetical Applications : Both compounds are likely explored in drug discovery for conditions like inflammation or cancer, given the prevalence of sulfonamides in these fields.

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